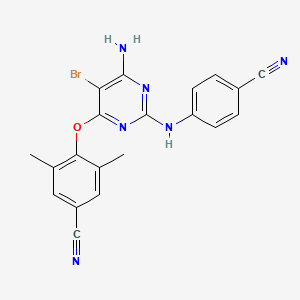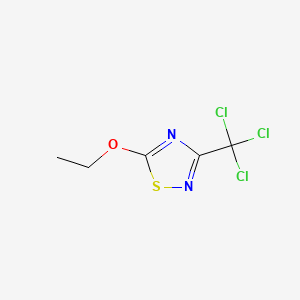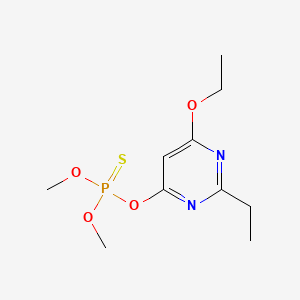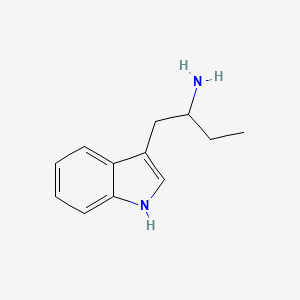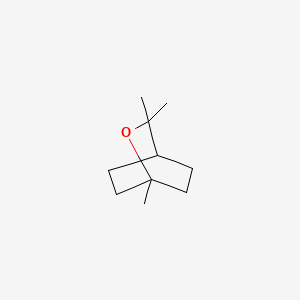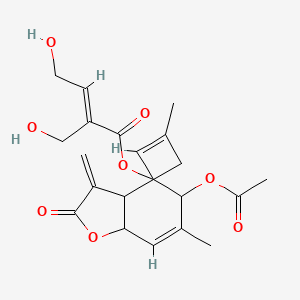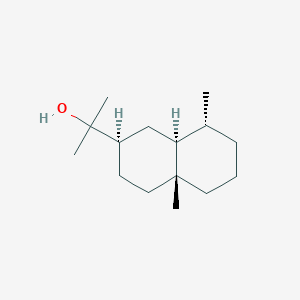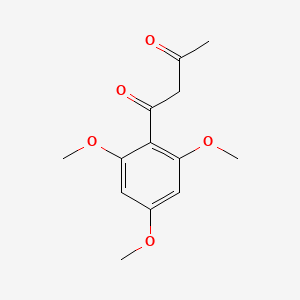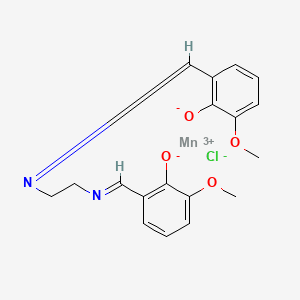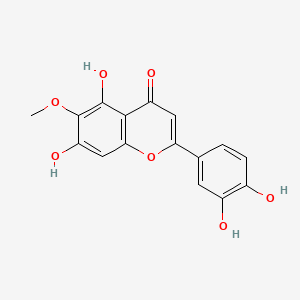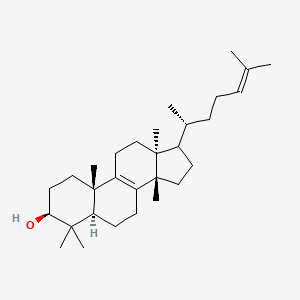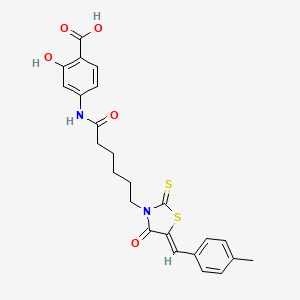
(Z)-2-hydroxy-4-(6-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid
説明
The compound appears to be a complex organic molecule with several functional groups. It contains a benzylidene group, which is a type of imine, and a thioxothiazolidinone group, which is a type of heterocyclic compound. It also contains a carboxylic acid group and an amide group.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thioxothiazolidinone ring, the formation of the amide bond, and the formation of the benzylidene group. The exact synthesis would depend on the starting materials and the specific conditions used.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzylidene group would likely contribute to the compound’s aromaticity, while the thioxothiazolidinone and amide groups could participate in hydrogen bonding.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carboxylic acid group could be deprotonated to form a carboxylate anion, or it could react with a base to form a salt. The amide group could undergo hydrolysis in acidic or basic conditions to form a carboxylic acid and an amine.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any stereochemistry. It would likely be a solid at room temperature, and its solubility would depend on the specific solvent used. The compound’s reactivity would be influenced by the presence of the various functional groups.科学的研究の応用
Synthesis and Characterization
The synthesis and characterization of thiazolidinone derivatives, including the compound , have been extensively studied. These compounds are synthesized through reactions involving nucleophilic substitution and Knoevenagel condensation. They have been characterized using techniques such as NMR, IR, and X-ray analysis. The detailed structural analysis helps in understanding the chemical properties and potential applications of these compounds in various fields of research (Havrylyuk et al., 2010).
Antimicrobial and Anticancer Activities
Research has shown that thiazolidinone derivatives exhibit antimicrobial activity against both gram-positive and gram-negative bacteria. Some derivatives have shown good to moderate activity, comparable to standard drugs like Ampicillin, indicating their potential as antimicrobial agents (PansareDattatraya & Devan, 2015). Additionally, these compounds have been evaluated for their anticancer activities, showing promising results against various cancer cell lines, including leukemia, melanoma, lung, colon, and breast cancers. This suggests their potential utility in developing new anticancer therapeutics (Deep et al., 2016).
Supramolecular Structures
Studies on the supramolecular structures of thiazolidinone derivatives reveal their ability to form hydrogen-bonded dimers, chains of rings, and sheets. This structural versatility is crucial for their interactions and potential applications in materials science and drug design (Delgado et al., 2005).
Docking Studies and Bioactivity
Thiazolidinone derivatives have been subject to docking studies to evaluate their binding affinities and interactions with biological targets. These studies provide insights into their potential mechanisms of action as antimicrobial and anticancer agents. Additionally, the evaluation of their bioactivity through such computational methods aids in the rational design of more potent derivatives (Spoorthy et al., 2021).
Safety And Hazards
Without specific toxicity data, it’s difficult to predict the safety and hazards associated with this compound. However, as with any chemical, it should be handled with care to avoid exposure.
将来の方向性
Further research could involve synthesizing this compound and studying its properties in more detail. This could include determining its exact structure, studying its reactivity, and testing its biological activity. If the compound shows promising biological activity, it could potentially be developed into a new drug or therapeutic agent.
Please note that this is a general analysis based on the structure of the compound and its functional groups. For a more detailed and accurate analysis, more specific information would be needed.
特性
IUPAC Name |
2-hydroxy-4-[6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S2/c1-15-6-8-16(9-7-15)13-20-22(29)26(24(32)33-20)12-4-2-3-5-21(28)25-17-10-11-18(23(30)31)19(27)14-17/h6-11,13-14,27H,2-5,12H2,1H3,(H,25,28)(H,30,31)/b20-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNICWTYEMLCCAS-MOSHPQCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-hydroxy-4-(6-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



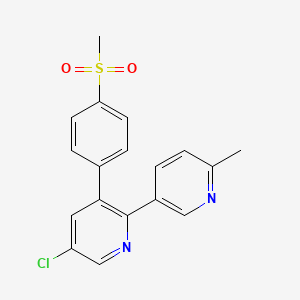
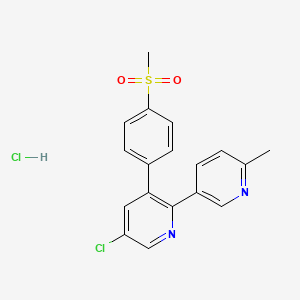
![3-(4-Morpholino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-6-yl)phenol](/img/structure/B1671768.png)
